Lead iodide (PbI2), CAS 10101-63-0, is a crystalline, wide-bandgap semiconductor primarily utilized as a critical precursor for the synthesis of lead-halide perovskite materials in optoelectronic applications, including solar cells and light-emitting diodes. Its properties are also leveraged for direct use in room-temperature X-ray and gamma-ray detectors. The selection of PbI2 over other lead halides is often driven by the specific bandgap requirements of the target perovskite, as well as its processing characteristics in common aprotic polar solvents like DMF and DMSO, which are central to solution-based device fabrication.
Substituting lead iodide with other lead halides like lead bromide (PbBr2) or lead chloride (PbCl2) is not a simple 1-to-1 replacement; it is a deliberate engineering choice to tune the final perovskite's bandgap and optoelectronic properties. Using PbBr2, for instance, widens the bandgap, shifting the absorption spectrum, which is a fundamentally different material specification. Replacing lead (Pb) with tin (Sn) to create tin-based perovskites introduces a different class of material with distinct, and often lower, thermal and atmospheric stability. Therefore, the choice of PbI2 is dictated by the specific performance targets of the final device, making casual substitution during procurement a significant process and performance risk.
The purity of the PbI2 precursor is a critical, non-negotiable parameter for achieving high-performance and reproducible perovskite solar cells (PSCs). In a direct comparison using a one-step spray-coating fabrication process, PSCs made from 99.9% purity PbI2 achieved a maximum power conversion efficiency (PCE) of 12.6%. In contrast, devices fabricated under identical conditions but using 98% purity PbI2 yielded a PCE of only 4.9%, demonstrating a significant performance drop-off and the presence of hysteresis. Even trace impurities like Pb(OH)I in >99.99% purity batches can induce undesirable phase segregation and reduce solar cell performance, highlighting the necessity of procuring high-purity, well-characterized PbI2 for reliable results.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 12.6% (using 99.9% purity PbI2) |
| Comparator Or Baseline | 4.9% (using 98% purity PbI2) |
| Quantified Difference | 2.57x higher efficiency with high-purity PbI2 |
| Conditions | p-i-n type planar heterojunction solar cell (ITO/PEDOT:PSS/MAPbI3/PCBM/Ag) fabricated by one-step ultrasonic spray-coating. |
This demonstrates that procuring lower-purity PbI2 as a cost-saving measure directly compromises final device efficiency and reproducibility, making high-purity material essential for R&D and manufacturing.
The solubility of PbI2 in common solvents is a key parameter for fabricating perovskite films via solution-based methods. In a widely used solvent mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v), the solubility of PbI2 increases significantly with temperature, reaching 1.47 M at 30 °C, 2.90 M at 60 °C, and 4.44 M at 90 °C. This contrasts with related precursors; for instance, mixing PbBr2 and PbCl2 with CsBr in DMSO can drastically reduce the overall precursor solubility compared to the individual components. The well-characterized temperature-dependent solubility of PbI2 in DMF/DMSO allows for precise control over precursor concentration, which is essential for reproducible film deposition and avoiding issues with oversaturated solutions at typical coating temperatures below 30 °C.
| Evidence Dimension | Solubility in DMF/DMSO (4:1 v/v) |
| Target Compound Data | 1.47 M at 30 °C, 2.90 M at 60 °C |
| Comparator Or Baseline | Mixing CsBr, PbBr2, and PbCl2 in DMSO reduces maximum precursor concentration from >1.3 M (for PbCl2) to ~0.12 M for the mixture. |
| Quantified Difference | PbI2 maintains high, predictable solubility in standard solvents, whereas mixed-halide systems can exhibit complex and suppressive solubility behavior. |
| Conditions | Solubility measured in a 4:1 volume ratio of DMF to DMSO. |
For any process relying on solution coating, knowing these specific solubility values is critical for designing stable, reproducible ink formulations and avoiding material waste from precursor precipitation.
The choice of halide is the primary method for tuning a perovskite's bandgap. Using PbI2 as the precursor for methylammonium lead perovskite (CH3NH3PbI3) results in a material with a bandgap suitable for high-efficiency single-junction solar cells, yielding a power conversion efficiency (PCE) of 7.2% in a baseline hole-conductor-free device. Substituting iodide with bromide to form CH3NH3PbBr3 fundamentally alters the material, resulting in a much wider bandgap and a significantly lower PCE of 1.69% in the same device architecture. While mixed-halide (iodide-bromide) perovskites can achieve higher efficiencies (e.g., 8.54%) through compositional tuning, the performance of the pure iodide and pure bromide systems demonstrates that PbI2 and PbBr2 are not interchangeable but are distinct precursors for targeting different optical and electronic properties.
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 7.2% (for pure CH3NH3PbI3) |
| Comparator Or Baseline | 1.69% (for pure CH3NH3PbBr3) |
| Quantified Difference | 4.26x higher efficiency for the iodide-based perovskite compared to the bromide-based analog. |
| Conditions | Hole-conductor-free perovskite solar cell measured under 100 mW cm−2 AM 1.5G illumination. |
This confirms that PbI2 must be procured specifically to create perovskites for applications requiring a narrower bandgap, such as single-junction solar cells, as substituting with PbBr2 yields a fundamentally different material.
For fabricating high-performance PSCs where batch-to-batch consistency is paramount. The use of high-purity (>99.9%) PbI2 is directly linked to achieving higher power conversion efficiencies and avoiding defects that compromise performance and stability. Its well-defined solubility in DMF/DMSO mixtures allows for the formulation of stable precursor inks, critical for scalable solution-based manufacturing processes.
As the active semiconductor layer in direct-conversion radiation detectors. PbI2 is a candidate material for medical imaging and other detection applications due to its high atomic number and wide bandgap, which allow for efficient X-ray absorption and low dark current at room temperature. In this context, it is selected over materials like silicon for its superior stopping power at higher X-ray energies.
For R&D and manufacturing of perovskite-based devices specifically targeting the near-infrared spectrum. The use of PbI2 as the sole lead halide precursor establishes the narrowest bandgap in the common methylammonium lead halide system, making it the required starting point for single-junction solar cells and certain types of photodetectors.
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